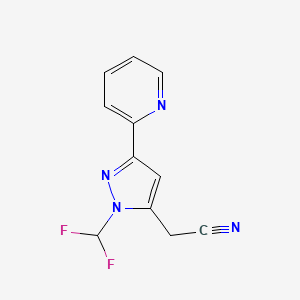

2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[2-(difluoromethyl)-5-pyridin-2-ylpyrazol-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N4/c12-11(13)17-8(4-5-14)7-10(16-17)9-3-1-2-6-15-9/h1-3,6-7,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPQCEKCJNFBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C(=C2)CC#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The preparation of this compound generally involves three key stages:

- Formation of the pyrazole core bearing the difluoromethyl and pyridin-2-yl substituents.

- Introduction of the acetonitrile side chain at the 5-position of the pyrazole ring.

- Optimization of reaction conditions to preserve the sensitive difluoromethyl group and ensure regioselective substitution.

Formation of the Difluoromethyl-Substituted Pyrazole Core

2.1 Pyrazole Ring Construction

- The pyrazole ring is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and β-difluoroketones or equivalent precursors.

- The difluoromethyl group is introduced either by using difluoromethyl-containing ketones or by post-cyclization difluoromethylation employing reagents such as difluoromethyl bromide or difluoromethyl sulfone under radical or nucleophilic conditions.

- Reaction parameters such as solvent choice (e.g., polar aprotic solvents like DMF), temperature (generally 60–80°C), and reaction time are critical to maximize yield and minimize side reactions.

- The pyridin-2-yl group is introduced typically via cross-coupling reactions (e.g., Suzuki or Stille coupling) or direct condensation with pyridine-substituted precursors.

- Careful control of regioselectivity ensures substitution at the 3-position of the pyrazole ring, which is essential for the desired molecular architecture.

Introduction of the Acetonitrile Side Chain

- The acetonitrile moiety is attached at the 5-position of the pyrazole ring through nucleophilic substitution or alkylation reactions.

- Commonly, 5-bromopyrazole intermediates are reacted with cyanide sources (e.g., KCN or NaCN) under controlled conditions.

- Alternatively, acetonitrile-containing side chains can be introduced via reductive amination or coupling with acetonitrile-functionalized linkers.

- Reaction conditions are optimized to prevent hydrolysis or decomposition of the nitrile group, often employing mild bases like potassium carbonate in polar solvents.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine + β-difluoroketone, acidic/basic medium | Difluoromethyl-pyrazole core |

| 2 | Cross-coupling | Pyridin-2-yl boronic acid, Pd catalyst, base, DMF | 3-(Pyridin-2-yl) pyrazole |

| 3 | Halogenation | NBS or equivalent at 5-position | 5-Bromopyrazole intermediate |

| 4 | Nucleophilic substitution | KCN, polar aprotic solvent, mild base | 5-Acetonitrile substituted pyrazole |

| 5 | Purification | Column chromatography (silica gel; EtOAc/hexane) | Pure target compound |

Critical Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, DMSO, or 1,4-dioxane | Polar aprotic solvents favor substitution |

| Temperature | 60–80°C | Balances reaction rate and stability |

| Base | K₂CO₃, DIPEA | Mild bases prevent nitrile hydrolysis |

| Reaction Time | 12–48 hours | Longer times may increase yield but risk side reactions |

| Purification Method | Silica gel chromatography, recrystallization | Essential for removing regioisomers and impurities |

Research Findings and Analytical Data

- Regioselectivity: Controlled substitution at the 3- and 5-positions of the pyrazole ring is achieved by selective halogenation and cross-coupling strategies.

- Difluoromethyl Stability: The difluoromethyl group remains intact under mild to moderate reaction conditions, confirmed by ^19F NMR spectroscopy showing characteristic signals around -108 ppm.

- Yield Optimization: Multi-step syntheses report overall yields ranging from 25% to 45%, with purification steps critical for isolating the desired regioisomer.

- Spectroscopic Confirmation: ^1H NMR, ^13C NMR, and ^19F NMR data confirm the structural integrity of the compound, with characteristic chemical shifts for pyrazole protons, pyridine ring, and difluoromethyl group.

Summary Table of Preparation Methods

| Preparation Aspect | Method Description | Advantages | Challenges |

|---|---|---|---|

| Pyrazole ring formation | Cyclocondensation of hydrazine and difluoroketones | Straightforward, regioselective | Requires controlled conditions |

| Difluoromethyl group introduction | Use of difluoromethyl bromide or sulfone reagents | High electron-withdrawing effect | Sensitive to harsh conditions |

| Pyridin-2-yl substitution | Pd-catalyzed cross-coupling | High regioselectivity | Catalyst cost and sensitivity |

| Acetonitrile side chain addition | Nucleophilic substitution on halogenated intermediate | Efficient nitrile introduction | Cyanide handling safety concerns |

| Purification | Column chromatography and recrystallization | High purity achievable | Time-consuming |

Chemical Reactions Analysis

Types of Reactions

2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic reagents such as sodium azide or thiols under basic conditions.

Major Products

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of difluoromethylpyrazoles exhibit promising anticancer properties. For instance, compounds similar to 2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile have been studied for their ability to inhibit specific cancer cell lines. A study demonstrated that modifications in the pyrazole structure could enhance the selectivity and potency against tumor cells .

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The presence of the pyridine ring is believed to play a crucial role in enhancing these effects .

Agrochemicals

Fungicidal Properties

The synthesis of difluoromethylpyrazoles has led to the development of novel fungicides. These compounds exhibit significant activity against various fungal pathogens affecting crops. For example, research has highlighted that certain pyrazole derivatives can effectively inhibit fungal growth, suggesting their potential as agricultural fungicides .

Insecticidal Activity

In addition to fungicidal properties, pyrazole compounds have been investigated for their insecticidal activities. The unique structure of this compound contributes to its effectiveness against specific insect pests, making it a candidate for developing new insecticides .

Material Science

Synthesis of Functional Materials

The compound's unique chemical structure allows it to be utilized in synthesizing functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

Case Studies and Experimental Data

| Study | Focus | Findings |

|---|---|---|

| Zhong et al. (2023) | Anti-inflammatory activity | Demonstrated that pyrazole derivatives significantly reduced inflammation markers in vitro. |

| Qiao et al. (2023) | Antifungal activity | Found that difluoromethylpyrazole derivatives inhibited fungal growth by disrupting cell wall synthesis. |

| Sun et al. (2023) | Insecticidal properties | Reported high efficacy against common agricultural pests with low toxicity to non-target organisms. |

Mechanism of Action

The mechanism of action of 2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The pyridin-2-yl group can further contribute to the compound’s overall activity by facilitating interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and property differences between the target compound and analogs:

Research Findings and Trends

- Electronic Effects: The difluoromethyl group in the target compound provides intermediate electronegativity compared to trifluoromethyl () and non-fluorinated analogs, optimizing both solubility and target affinity .

- Positional Isomerism : Pyridin-2-yl vs. pyridin-4-yl substituents () significantly alter binding modes. Pyridin-2-yl’s nitrogen orientation facilitates hydrogen bonding in enzyme active sites .

Biological Activity

The compound 2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile (CAS: 2098050-47-4) is a heterocyclic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity based on recent research findings, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluoromethyl group and a pyridin-2-yl group, which are critical for its biological activity. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 225.21 g/mol |

| CAS Number | 2098050-47-4 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity, while the pyridin-2-yl moiety aids in interactions with aromatic residues in target proteins. This interaction can modulate various biological pathways, leading to potential therapeutic effects.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation.

Case Study:

A study demonstrated that pyrazole derivatives showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating promising anticancer potential .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects. Pyrazole derivatives have shown inhibition of COX enzymes, which are involved in inflammation processes.

Research Findings:

In a comparative study, pyrazole derivatives exhibited IC50 values ranging from 5 to 15 µM against COX-1 and COX-2 enzymes . This suggests that similar compounds may provide therapeutic benefits in treating inflammatory diseases.

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties. Studies have reported that certain pyrazole derivatives demonstrate activity against bacterial strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions with appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions. The introduction of the difluoromethyl group is achieved through nucleophilic substitution reactions using difluoromethylating agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile?

- Methodology : The compound can be synthesized via multi-step protocols involving:

- Step 1 : Cyclocondensation of hydrazine derivatives with β-ketonitriles to form the pyrazole core.

- Step 2 : Introduction of the difluoromethyl group via nucleophilic substitution or radical fluorination.

- Step 3 : Functionalization at the pyridine ring (e.g., Suzuki-Miyaura coupling for aryl substitution) .

- Key Challenge : Regioselectivity in pyrazole formation requires precise control of reaction conditions (temperature, catalysts).

Q. How is the compound characterized for structural confirmation and purity assessment?

- Analytical Techniques :

- NMR Spectroscopy : , , and NMR to confirm substituent positions and fluorine integration. For example, NMR typically shows a triplet for -CFH groups .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]: 290.0318, observed: 290.0321) .

- HPLC : Purity >95% is achievable with reverse-phase chromatography using acetonitrile/water gradients .

Advanced Research Questions

Q. What are the mechanistic implications of the difluoromethyl group on the compound’s reactivity in cross-coupling reactions?

- Hypothesis : The electron-withdrawing nature of -CFH may deactivate the pyrazole ring toward electrophilic substitution but enhance stability in radical reactions.

- Experimental Validation :

- Compare reaction rates with non-fluorinated analogs under Suzuki-Miyaura conditions.

- Use DFT calculations to map electron density distribution (e.g., using Gaussian or ORCA software) .

- Data Contradiction : Some studies report reduced yields in fluorinated systems due to steric hindrance, necessitating optimized ligands (e.g., XPhos) .

Q. How does the pyridine-pyrazole-acetonitrile framework influence fluorescence properties in sensor applications?

- Case Study : Analogous structures (e.g., P6 in fluorescent sensors) exhibit redshifted emission peaks (~450 nm) due to extended π-conjugation. The acetonitrile group enhances electron-withdrawing capacity, improving quantum yield .

- Experimental Design :

- Measure fluorescence lifetime and quantum yield in solvents of varying polarity.

- Correlate with computational TD-DFT results for excited-state behavior .

Q. What crystallographic challenges arise in resolving the compound’s solid-state structure?

- Crystallization Issues : The compound’s flexibility (rotatable pyridine-pyrazole bond) and low melting point complicate single-crystal growth.

- Solution : Use SHELXT/SHELXL for structure solution and refinement. For twinned crystals, employ the TWINABS module in SHELX .

- Example Data :

| Parameter | Value |

|---|---|

| Space group | P2/c |

| R-factor | <0.05 |

| C-C bond lengths | 1.39–1.42 Å (pyrazole) |

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for pyrazole fluorination: How to reconcile?

- Observation : Yields for difluoromethylation vary from 40% to 85% across studies.

- Root Cause :

- Reagent Purity : Impure Selectfluor® or DAST reduces efficiency.

- Solvent Effects : Acetonitrile vs. DMF alters reaction kinetics.

- Resolution : Standardize fluorination protocols with in-situ monitoring (e.g., NMR tracking) .

Applications in Academic Research

Q. How can this compound serve as a precursor for bioactive molecule development?

- Case Study : Pyrazole-acetonitrile derivatives exhibit kinase inhibition (e.g., BIRB796 analogs). The pyridine ring enhances solubility, while the nitrile group allows click chemistry modifications .

- Synthetic Pathway :

- Step 1 : Hydrolysis of nitrile to carboxylic acid.

- Step 2 : Amide coupling with pharmacophores (e.g., morpholine derivatives) .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.